molecular formula C9H12O4 B15214375 2-Oxooctahydro-1-benzofuran-3-carboxylic acid CAS No. 4354-68-1

2-Oxooctahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B15214375
CAS No.: 4354-68-1
M. Wt: 184.19 g/mol
InChI Key: VYXVINFEYFUPHJ-UHFFFAOYSA-N
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Description

2-Oxooctahydrobenzofuran-3-carboxylic acid is a heterocyclic compound that features a benzofuran ring system. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-Oxooctahydrobenzofuran-3-carboxylic acid, often involves the cyclization of phenolic compounds with acetoacetic ester derivatives. One common method is the Fe-catalyzed oxidative cross-coupling of phenols with acetoacetic ester derivatives . Another method involves the intramolecular cyclization of 3-(2-halo-phenoxy)acrylic esters in the presence of a Pd(OAc)2–PPh3 catalyst .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-Oxooctahydrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Oxooctahydrobenzofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxooctahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

4354-68-1

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H12O4/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h5-7H,1-4H2,(H,10,11)

InChI Key

VYXVINFEYFUPHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C(=O)O2)C(=O)O

Origin of Product

United States

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